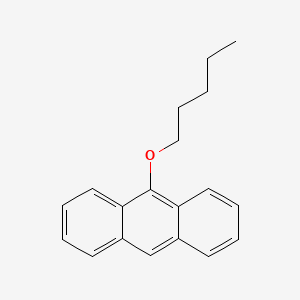
9-(Pentyloxy)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Pentyloxy)anthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon Anthracene itself is composed of three fused benzene rings, and the addition of a pentyloxy group at the 9th position modifies its chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Pentyloxy)anthracene typically involves the substitution of a pentyloxy group at the 9th position of anthracene. One common method is the nucleophilic substitution reaction where 9-bromoanthracene reacts with pentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, particularly at the 9 and 10 positions. For example, nitration using nitric acid can yield nitroanthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitroanthracene derivatives.
Applications De Recherche Scientifique
9-(Pentyloxy)anthracene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique photophysical properties make it useful in studying light-matter interactions.
Medicine: Investigated for its potential use in photodynamic therapy, where light-activated compounds are used to treat diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
Mécanisme D'action
The mechanism of action of 9-(Pentyloxy)anthracene largely depends on its interaction with light. Upon absorption of light, the compound can undergo various photochemical reactions, including fluorescence and phosphorescence. These processes involve the excitation of electrons to higher energy states and their subsequent return to the ground state, emitting light in the process. The specific pathways and molecular targets can vary depending on the application, such as in photodynamic therapy where the compound generates reactive oxygen species to target diseased cells.
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs.
9-Methylanthracene: Another derivative with distinct photophysical properties, often used in photochemical studies.
9-Anthracenecarboxylic acid: Utilized in the synthesis of coordination complexes and studied for its photochromic properties.
Uniqueness: 9-(Pentyloxy)anthracene stands out due to the presence of the pentyloxy group, which can influence its solubility, reactivity, and photophysical properties. This makes it a versatile compound for various applications, particularly in fields requiring specific light absorption and emission characteristics.
Propriétés
Numéro CAS |
112607-81-5 |
|---|---|
Formule moléculaire |
C19H20O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
9-pentoxyanthracene |
InChI |
InChI=1S/C19H20O/c1-2-3-8-13-20-19-17-11-6-4-9-15(17)14-16-10-5-7-12-18(16)19/h4-7,9-12,14H,2-3,8,13H2,1H3 |
Clé InChI |
XIYRAAGYGOXZGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


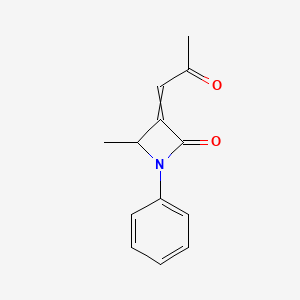
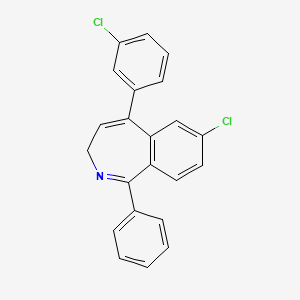
methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
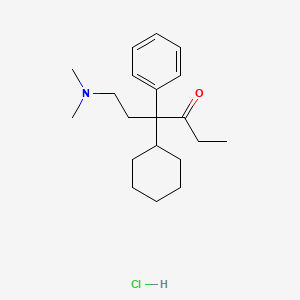
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)

![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)

![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
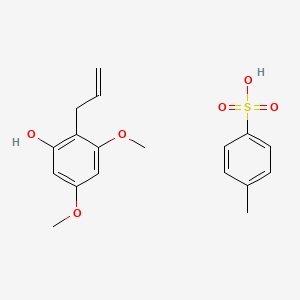
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
